molecular formula C22H27N5O B14953426 (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone

(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone

Cat. No.: B14953426
M. Wt: 377.5 g/mol
InChI Key: DHRODBPOPOVMGF-UHFFFAOYSA-N
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Description

(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolopyridine core, an isopropyl group, a dimethyl group, and a phenylpiperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone typically involves multiple steps, starting with the formation of the pyrazolopyridine core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as 5-amino-1,3-dimethylpyrazole and ethyl acetoacetate

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the phenylpiperazine moiety or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new substituents onto the phenylpiperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are investigated to understand its mechanism of action and potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity and influence various physiological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-phenylpiperazino)methanone apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a broader range of biological targets and exhibit diverse biological activities. Its potential as a versatile building block in chemical synthesis and its promising therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H27N5O/c1-15(2)19-14-18(20-16(3)24-25(4)21(20)23-19)22(28)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h5-9,14-15H,10-13H2,1-4H3

InChI Key

DHRODBPOPOVMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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